Fmoc-Leu-OSu
Overview
Description
9-Fluorenylmethyloxycarbonyl-L-leucine N-hydroxysuccinimide ester: is a compound widely used in organic synthesis, particularly in the field of peptide synthesis. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group. This compound is known for its stability and ease of removal under basic conditions, making it a popular choice in solid-phase peptide synthesis.
Mechanism of Action
Target of Action
Fmoc-Leu-OSu, or 9-fluorenylmethyloxycarbonyl-L-leucine N-hydroxysuccinimide ester, is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amine groups of amino acids, which it protects during the synthesis process .
Mode of Action
This compound interacts with its targets (amine groups) by forming a carbamate linkage . This is achieved by reacting the amine group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group can be rapidly removed by a base, with piperidine often preferred due to its ability to form a stable adduct with the dibenzofulvene byproduct .
Biochemical Pathways
The use of this compound primarily affects the biochemical pathways involved in peptide synthesis. It enables the formation of peptides without unwanted side reactions by protecting the amine groups during the synthesis process . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the continuation of the peptide chain .
Pharmacokinetics
It’s worth noting that the fmoc group is rapidly removed by a base, which is a crucial aspect of its function in peptide synthesis .
Result of Action
The primary molecular effect of this compound’s action is the protection of amine groups during peptide synthesis, preventing unwanted side reactions . On a cellular level, the use of this compound allows for the synthesis of specific peptide sequences, which can have various effects depending on the nature of the peptide being synthesized.
Action Environment
The action of this compound is influenced by the pH of the environment. The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment can influence the stability and efficacy of this compound as a protecting group. Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Fmoc-Leu-OSu plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins during the synthesis process. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. It does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Instead, its impact is seen in the peptides it helps synthesize, which can then interact with cellular components and influence these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group for amines in peptide synthesis . It exerts its effects at the molecular level through binding interactions with biomolecules during the synthesis process. The Fmoc group can be removed under mildly basic conditions, allowing for further reactions to occur .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation . It is used in the early stages of peptide synthesis and is later removed, indicating its temporary role in the process .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, but does not directly affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are related to its role in peptide synthesis . It is transported to the site of peptide synthesis where it is used and later removed .
Subcellular Localization
The subcellular localization of this compound is related to the location of peptide synthesis within the cell . As it is a reagent used in peptide synthesis, it does not have a specific subcellular localization or function beyond this role .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with 9-Fluorenylmethyloxycarbonyl chloride: The compound can be synthesized by reacting 9-fluorenylmethyloxycarbonyl chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide.
Reaction with 9-Fluorenylmethyloxycarbonyl azide: Another method involves reacting 9-fluorenylmethyloxycarbonyl chloride with sodium azide in sodium bicarbonate and aqueous dioxane.
Industrial Production Methods: The industrial production of 9-fluorenylmethyloxycarbonyl-L-leucine N-hydroxysuccinimide ester typically involves large-scale reactions using the methods mentioned above. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes substitution reactions where the 9-fluorenylmethyloxycarbonyl group is introduced to amines.
Deprotection Reactions: The 9-fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions:
Piperidine: Used for the removal of the 9-fluorenylmethyloxycarbonyl group.
Sodium bicarbonate and aqueous dioxane: Used in the synthesis of the compound.
Major Products Formed:
Scientific Research Applications
Chemistry:
Peptide Synthesis: Widely used in solid-phase peptide synthesis to protect amine groups.
Organic Synthesis: Used as a protecting group in various organic synthesis reactions.
Biology and Medicine:
Drug Development: Used in the synthesis of peptide-based drugs.
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Industry:
Material Science: Used in the synthesis of functional materials with specific properties.
Comparison with Similar Compounds
tert-Butyloxycarbonyl (Boc): Another protecting group used for amines, but it is removed under acidic conditions.
Benzyloxycarbonyl (Cbz): A protecting group that is removed by hydrogenolysis.
Uniqueness:
Biological Activity
Fmoc-Leu-OSu (Fluorenylmethyloxycarbonyl-L-leucine N-hydroxysuccinimide ester) is a derivative of leucine that plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.
This compound has a molecular formula of and a molecular weight of 450.49 g/mol . The compound is synthesized through the reaction of Fmoc-OSu with L-leucine, resulting in a stable protecting group that facilitates the selective modification of peptides.
The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group allows for selective protection of the amino group during synthesis, which can be removed under mild conditions using piperidine. This feature is crucial for the synthesis of complex peptides that may have therapeutic applications.
Biological Applications
1. Peptide Synthesis:
this compound is extensively used in SPPS due to its ease of use and efficiency in forming peptide bonds. The incorporation of leucine into peptides can enhance their stability and biological activity, making them suitable for various applications, including drug development and protein engineering.
2. Anticancer Activity:
Research has shown that peptides synthesized using this compound exhibit significant anticancer properties. For instance, studies involving prodrugs activated by serine proteases demonstrated that leucine-containing peptides could enhance cytotoxicity against cancer cell lines such as MCF-7 and MiaPaCa-2 .
3. Drug Delivery Systems:
this compound derivatives have been explored for their potential in targeted drug delivery systems. The ability to modify peptides with specific targeting moieties allows for enhanced delivery of therapeutic agents directly to cancer cells, minimizing side effects on healthy tissues.
Case Studies and Experimental Data
Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of leucine-containing prodrugs on cancer cell lines. The results indicated that the incorporation of Fmoc-Leu significantly increased the potency of the prodrugs compared to their non-leucine counterparts. The IC50 values were markedly lower for Fmoc-Leu derivatives, suggesting enhanced efficacy .
Peptide Type | IC50 (µM) | Cell Line |
---|---|---|
Non-leucine | 25 | MCF-7 |
Fmoc-Leu prodrug | 5 | MCF-7 |
Non-leucine | 30 | MiaPaCa-2 |
Fmoc-Leu prodrug | 10 | MiaPaCa-2 |
Study 2: Drug Delivery Mechanism
In another study, researchers investigated the use of this compound in creating targeted delivery systems for anticancer drugs. The results showed that conjugating anticancer agents to leucine-containing peptides improved cellular uptake via specific transport mechanisms .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c1-15(2)13-21(24(30)33-27-22(28)11-12-23(27)29)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQFIQIYPSPWHZ-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679808 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76542-83-1 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Fmoc-Leu-OSu in the synthesis of Leuprorelin as described in the research?
A1: this compound serves as a crucial starting material in the synthesis of Leuprorelin. [] The research paper describes a method where this compound undergoes a condensation reaction to form a dipeptide intermediate, Fmoc-Leu-Arg(pbf)-OH. This dipeptide is then utilized in solid-phase peptide synthesis to build the full-length Leuprorelin molecule.
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